
3-Hydroxy-3-(2-(3-methoxyphenyl)-2-oxoethyl)-5-nitroindolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-3-(2-(3-methoxyphenyl)-2-oxoethyl)-5-nitroindolin-2-one, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. This compound has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Aplicaciones Científicas De Investigación
Mutagenic Properties and Decomposition Products
Research on nitrosated indoles, such as 4-chloro-6-methoxyindole, has uncovered potent direct-acting mutagens through nitrosation processes. These studies offer insights into the mutagenic potential and decomposition pathways of related compounds, which could have implications for understanding the mutagenicity of similar nitro and methoxy substituted indolines under various conditions, including gastric environments (Brown et al., 1992).
Synthetic Pathways and Supramolecular Assembly
The synthesis of N-substituted 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones and their conversion to various derivatives highlights a methodological approach to creating compounds with potential biological activity. The reported synthesis and structural characterization of these compounds provide a foundation for the exploration of similar compounds for various scientific applications, including drug discovery and material science (Becerra et al., 2020).
Reaction Mechanisms and Biological Activity
Studies on the nitrosation of phenolic substrates have revealed selective preparation methods for p-quinone monooximes with antiviral activities. This research offers a chemical framework for the modification and understanding of related compounds' reactivity and potential biological applications, including antiviral drug development (Ishikawa et al., 1996).
Photocleavage and Photolabile Precursors
Investigations into the photocleavage of 1-acyl-7-nitroindolines, revealing efficient pathways to carboxylic acids and nitrosoindoles, underscore the utility of these reactions in developing photolabile protecting groups. This research could inform the design of light-sensitive compounds for controlled release in drug delivery systems and other applications requiring precise control over chemical reactions (Papageorgiou & Corrie, 2000).
Antioxidant, Anti-inflammatory, and Antiulcer Activities
The synthesis and evaluation of novel compounds for their antioxidant, anti-inflammatory, and antiulcer activities highlight the potential therapeutic applications of such molecules. This line of research is crucial for discovering new treatments for a range of conditions, supporting the relevance of synthesizing and studying compounds like 3-Hydroxy-3-(2-(3-methoxyphenyl)-2-oxoethyl)-5-nitroindolin-2-one in the context of medical science (Subudhi & Sahoo, 2011).
Propiedades
IUPAC Name |
3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-5-nitro-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6/c1-25-12-4-2-3-10(7-12)15(20)9-17(22)13-8-11(19(23)24)5-6-14(13)18-16(17)21/h2-8,22H,9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTKZQUWHLDPAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CC2(C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

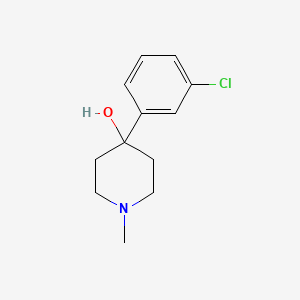
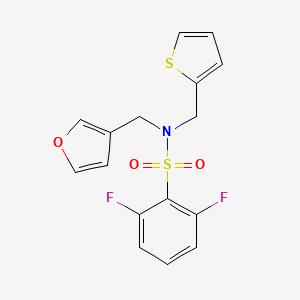
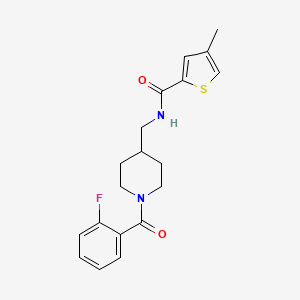
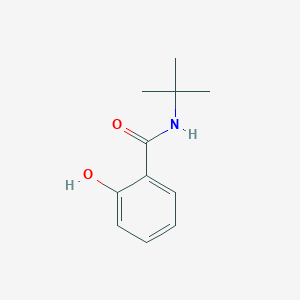

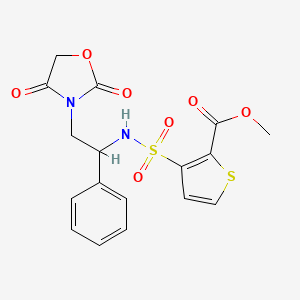
![2-(2-fluorophenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2575591.png)

![7-methyl-3-(2-methylindoline-1-carbonyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2575598.png)

![2-Phenyl-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2575601.png)
![3-(2-methylbenzyl)-6-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2575602.png)
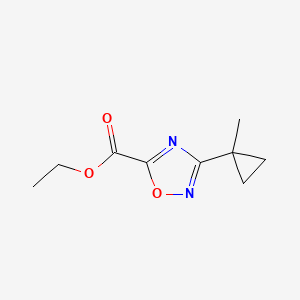
![(Z)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide](/img/structure/B2575604.png)